molecular formula C26H50N14O6 B15169305 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 647375-78-8

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B15169305
CAS No.: 647375-78-8
M. Wt: 654.8 g/mol
InChI Key: HACOPDSWNPRHSA-ATIWLJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide characterized by three N~5~-(diaminomethylidene)-L-ornithine residues. The N~5~-(diaminomethylidene) modification replaces the δ-amino group of ornithine with a guanidino group, structurally analogous to arginine but with distinct electronic and steric properties .

The guanidino group enhances hydrogen-bonding capacity and cationic character, which may improve interactions with anionic biological targets, such as proteases or nucleic acids. However, its exact biological role remains understudied compared to related compounds like Leupeptin acid (N-Acetyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine), a well-characterized protease inhibitor .

Properties

CAS No.

647375-78-8

Molecular Formula

C26H50N14O6

Molecular Weight

654.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C26H50N14O6/c1-14(27)19(41)38-16(7-3-11-35-25(30)31)22(44)40-13-5-9-18(40)21(43)37-15(6-2-10-34-24(28)29)20(42)39-17(23(45)46)8-4-12-36-26(32)33/h14-18H,2-13,27H2,1H3,(H,37,43)(H,38,41)(H,39,42)(H,45,46)(H4,28,29,34)(H4,30,31,35)(H4,32,33,36)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

HACOPDSWNPRHSA-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The diaminomethylidene groups are introduced through specific reagents under controlled conditions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the diaminomethylidene groups.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield modified ornithine residues, while substitution could introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that is being investigated for its biological activities, especially in the context of protein interactions and cellular signaling. The compound's intricate arrangement of amino acids and functional groups allows it to interact with biological molecules, making it valuable in biochemical research and potential therapeutic applications.

Potential Applications

  • Cellular Signaling and Protein Interactions this compound has been investigated for its role in cellular signaling and protein interactions. The diaminomethylidene groups in the compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, which can affect their structure and function.
  • Enzyme Modulation This compound may modulate enzymatic activity by binding to active or allosteric sites on enzymes, making it potentially relevant in various biological pathways.
  • Molecular Target Interactions Studies have focused on the interactions of this compound with specific molecular targets. Its unique structure allows it to engage in interactions that can influence biological processes, including enzyme activity and protein stability.

Structural Features and Significance

The uniqueness of this compound lies in its multiple diaminomethylidene groups combined with a prolyl group. This configuration allows for specific interactions with biological molecules that other similar compounds may not achieve, making it a valuable tool in research and potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with this compound:

  • L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl: Contains leucine and serine residues, differing in amino acid composition.
  • L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl: Incorporates lysine and tyrosine, which may affect its biological activity differently.
  • N~5~-(diaminomethylidene)-L-ornithyl: A simpler version with fewer modifications, focusing on the diaminomethylidene aspect.
  • N~5~-(Diaminomethylidene)-L-ornithylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine: A peptide compound with the molecular formula C35H65N15O11 .
  • L-Prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-threonyl-L-seryl-L-prolyl-L-proline: With the molecular formula C36H59N11O11 and a molecular weight of 821.9 .
  • L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
  • L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine
  • Glycyl-L-alanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Select N~5~-Modified Ornithine Peptides

Compound Name Molecular Formula Molecular Weight Modified Ornithine Residues Key Structural Features
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine Not explicitly reported (estimated C₃₂H₅₈N₁₈O₉) ~1,060 Da (analogous to ) 3 Triply modified ornithine; alanine-proline backbone
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine () C₅₀H₇₃N₁₅O₁₁ 1,060.228 Da 2 Extended peptide chain with proline repeats; aromatic residues
N-Acetyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine (Leupeptin acid, ) C₂₃H₄₄N₈O₅ 528.66 Da 1 Short hydrophobic peptide; acetylated N-terminus
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine () C₂₉H₄₇N₉O₈ 649.76 Da 1 Mixed polar/apolar residues; glutamine at N-terminus

Key Observations :

  • The target compound has the highest number of modified ornithine residues (3 vs.
  • Longer peptides (e.g., ) incorporate proline-rich regions, which may stabilize secondary structures like polyproline helices, whereas shorter analogs (e.g., ) prioritize protease active-site compatibility .

Functional and Biochemical Comparisons

Enzyme Interactions:

  • Leupeptin acid () inhibits trypsin-like proteases via its C-terminal guanidino group, mimicking arginine in substrate binding .
  • The target compound’s triple guanidino motif could enhance inhibition potency but may reduce solubility due to increased hydrophilicity.
  • N~5~-Hydroxy-L-ornithine derivatives () participate in siderophore biosynthesis, highlighting the versatility of ornithine modifications in microbial iron acquisition .

Metabolic and Pathway Associations:

  • Chemically similar compounds cluster in biochemical pathways (e.g., KEGG) due to shared enzymatic processing, as shown in and . Tanimoto coefficient analyses (PubChem) group these peptides into modules with >70% structural similarity .

Chemical and Computational Comparisons

Computational Modeling:

  • Graph-based structural comparisons () reveal that subgraph matching accurately identifies conserved guanidino-proline motifs in these peptides, whereas chemical fingerprints (e.g., Tanimoto) prioritize functional group similarity .

Q & A

Q. What synthesis strategies are recommended for this peptide, and how are purification challenges addressed?

The compound can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups. Coupling reagents such as HBTU/HOBt in dimethylformamide (DMF) are typically employed. After cleavage (e.g., using TFA/water/triisopropylsilane), purification via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is critical. Challenges include removing truncated sequences or diastereomers due to similar polarity; optimizing gradient conditions and using ion-pairing agents (e.g., heptafluorobutyric acid) can mitigate this .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm backbone connectivity, while 2D experiments (COSY, HSQC) resolve overlapping signals in proline-rich regions .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) or MALDI-TOF validates molecular weight (±1 Da accuracy) .
  • FTIR: Confirms amide bonds (1650–1600 cm⁻¹) and guanidinium groups (broad peaks ~3300 cm⁻¹) .

Q. How is X-ray crystallography applied to determine this compound’s structure?

Single crystals are grown via vapor diffusion (e.g., sitting-drop method). Diffraction data collected at 100 K using synchrotron radiation (λ = 0.9–1.0 Å) are processed with Bruker APEX2 software. Refinement in SHELXL (R-factor < 0.05) resolves positional disorder in diaminomethylene groups. Twinning, if present, is addressed using the Hooft parameter in SHELXL .

Advanced Research Questions

Q. How can computational modeling predict biological interactions, and how are these models validated?

  • Molecular Docking: Tools like AutoDock Vina or GOLD simulate binding to targets (e.g., enzymes with arginine-recognition sites). Scoring functions prioritize poses with hydrogen bonds to guanidinium groups .
  • Molecular Dynamics (MD): AMBER or GROMACS simulate stability over 100 ns trajectories (NPT ensemble, 310 K). Validation involves comparing computed binding free energies (MM-PBSA) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH affecting guanidinium charge). Solutions include:

  • Dose-Response Analysis: EC50/IC50 curves (4-parameter logistic model) under standardized buffers (e.g., PBS pH 7.4).
  • Structural Analog Comparison: Test derivatives (e.g., N5-acetyl-L-ornithine ) to isolate functional groups responsible for activity.
  • Reference Standards: Use USP/EP-certified L-ornithine derivatives for calibration .

Q. How can synthesis be optimized to minimize epimerization and improve yield?

  • Pseudoproline Dipeptides: Reduce steric hindrance during coupling of ornithine residues .
  • Microwave-Assisted SPPS: Enhances coupling efficiency (30–60 sec pulses at 50°C) and reduces racemization .
  • Continuous-Flow Systems: Enable real-time LC-MS monitoring to abort failed couplings early .

Data Analysis and Optimization

Q. What statistical methods are used to analyze crystallographic or NMR data for this compound?

  • Crystallography: Rmerge < 5% and CC1/2 > 90% ensure data quality. SHELXL’s TWIN/BASF commands refine twinned datasets .
  • NMR: Non-uniform sampling (NUS) accelerates 3D experiments. Peak deconvolution in crowded spectra uses Gaussian fitting in TopSpin .

Q. How are stability studies designed for this peptide under physiological conditions?

  • Forced Degradation: Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation (e.g., proline isomerization) via LC-MS/MS.
  • Circular Dichroism (CD): Track secondary structure loss (e.g., α-helix at 208 nm) under oxidative stress (H2O2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.